2-Methyl-4-(4-nitrobenzoyl)morpholine
Description
2-Methyl-4-(4-nitrobenzoyl)morpholine is a morpholine derivative characterized by a methyl group at the 2-position of the morpholine ring and a 4-nitrobenzoyl substituent at the 4-position. The molecular formula is C₁₂H₁₄N₂O₄ (assuming the methyl addition to the structure in ). This compound is structurally related to intermediates in anticancer drug synthesis .
Properties
IUPAC Name |
(2-methylmorpholin-4-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-9-8-13(6-7-18-9)12(15)10-2-4-11(5-3-10)14(16)17/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQURSKPPNASAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrobenzoyl)morpholine typically involves the reaction of morpholine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the morpholine nitrogen attacks the carbonyl carbon of the 4-nitrobenzoyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Morpholine, 4-nitrobenzoyl chloride, triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of 2-Methyl-4-(4-nitrobenzoyl)morpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-nitrobenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Reduction of Nitro Group: 2-Methyl-4-(4-aminobenzoyl)morpholine
Substitution Reactions: Various substituted morpholine derivatives depending on the reagents used
Scientific Research Applications
2-Methyl-4-(4-nitrobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-nitrobenzoyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Morpholine Ring
- Key Insight : The methyl group in the target compound likely reduces hydrogen-bonding capacity compared to unmethylated analogs, impacting solubility and bioavailability .
Benzoyl vs. Benzyl Substituents
Substituent Effects on the Aromatic Ring
- Key Insight : The nitro group in the target compound increases acidity of adjacent protons, making it more reactive in nucleophilic aromatic substitution than chloro analogs .
Crystallographic Comparisons
- Key Insight : The methyl group in the target compound likely reduces crystal packing efficiency, leading to lower melting points compared to unmethylated analogs .
Pharmacological and Physicochemical Properties
Bioactivity
- 4-(4-Nitrobenzyl)morpholine : Shows anticancer activity via inhibition of kinase pathways; methyl analogs may enhance membrane permeability .
- Thiomorpholine Derivatives : Sulfur substitution improves metabolic stability but may reduce target affinity compared to morpholine .
ADMET Properties
| Property | 4-(4-Nitrobenzoyl)morpholine | Target Compound (Predicted) |
|---|---|---|
| logP | ~1.5 | ~2.0 (higher lipophilicity) |
| Hydrogen Bond Acceptors | 4 | 4 |
| Solubility (Water) | Moderate | Low |
- Key Insight : The methyl group in the target compound may improve blood-brain barrier penetration but reduce aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
